

An In-depth Technical Guide to 6-Ethoxyquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Ethoxyquinoline-2-carbaldehyde*

Cat. No.: *B027307*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **6-Ethoxyquinoline-2-carbaldehyde** (CAS No: 100063-12-5). This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data and outlining robust experimental protocols. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines reported data from chemical suppliers with predicted values and generalized methodologies based on structurally related quinoline derivatives. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties

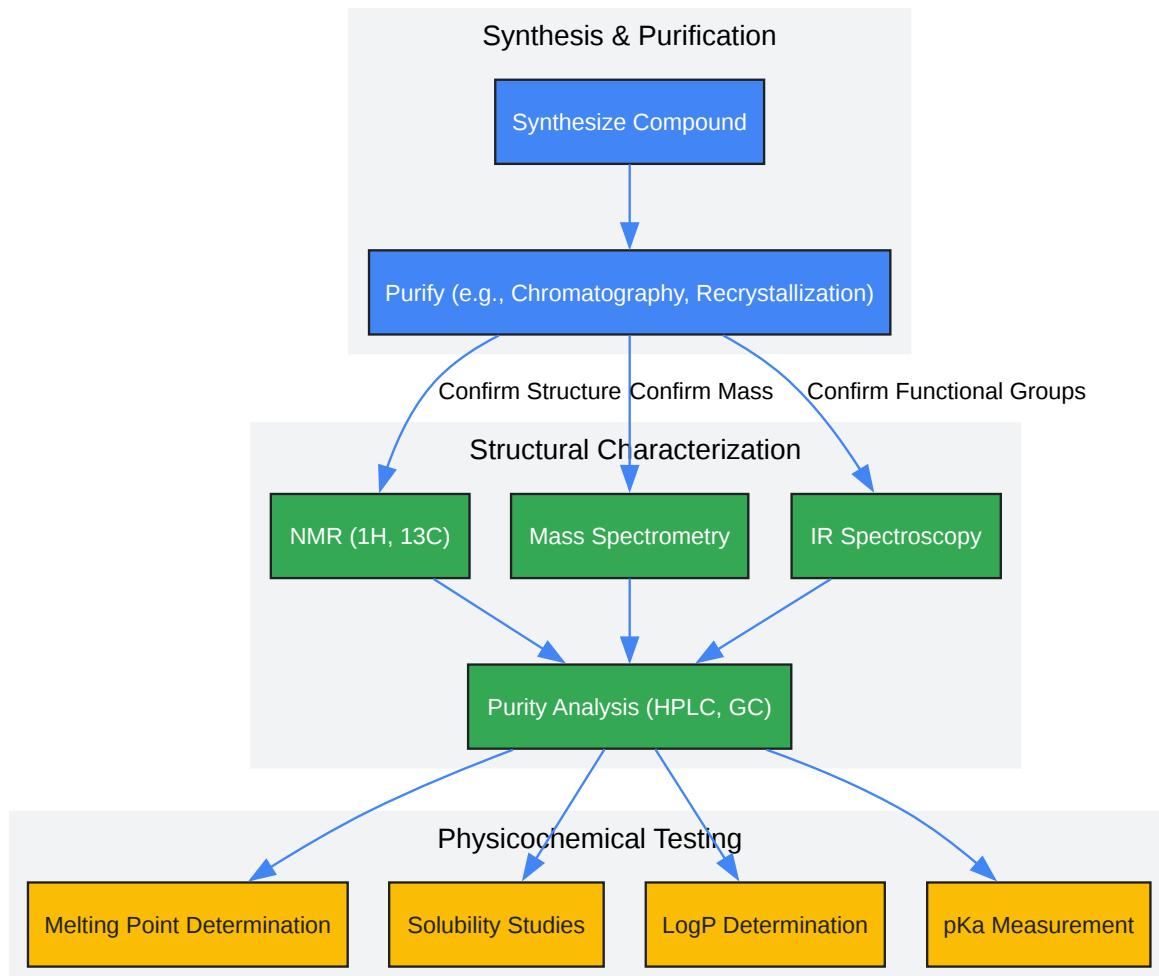

The fundamental physicochemical characteristics of **6-Ethoxyquinoline-2-carbaldehyde** are crucial for its handling, formulation, and application in research and development. The data presented below is a compilation from various chemical databases and computational models.

Table 1: Summary of Physicochemical Data for **6-Ethoxyquinoline-2-carbaldehyde**

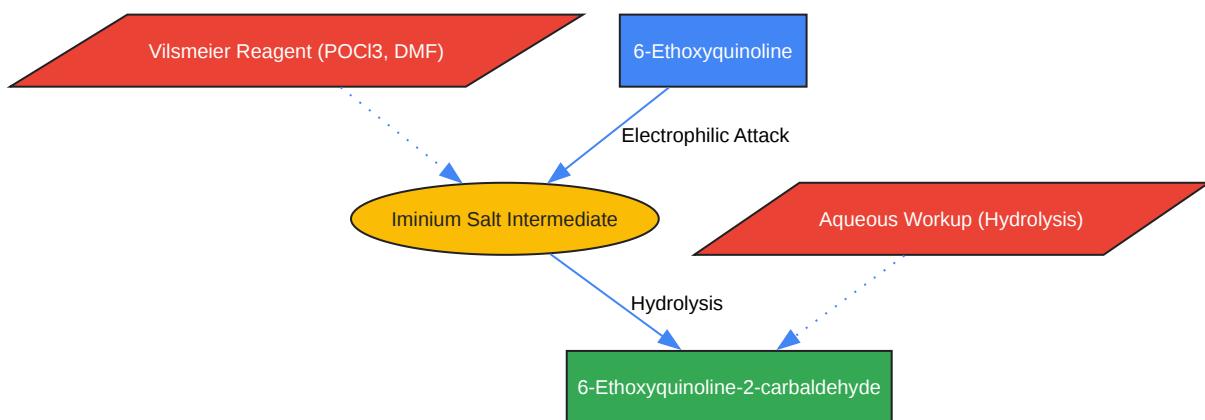
Property	Value	Source
IUPAC Name	6-ethoxyquinoline-2-carbaldehyde	N/A
Synonyms	6-Ethoxyquinoline-2-carboxaldehyde, 6-Ethoxy-2-formylquinoline	[1]
CAS Number	100063-12-5	[1]
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[1]
Molecular Weight	201.22 g/mol	[1]
Exact Mass	201.0790 u	[1]
Appearance	Not specified (likely solid)	Inferred
Melting Point	Data not available	N/A
Boiling Point	363.8 °C (Predicted)	[1]
Density	1.191 g/cm ³ (Predicted)	[1]
Solubility	Inferred to be soluble in common organic solvents like chloroform, DMF.	Inferred
Flash Point	173.8 °C (Predicted)	[1]
Refractive Index	1.631 (Predicted)	[1]
Vapor Pressure	1.75E-05 mmHg at 25°C (Predicted)	[1]
XLogP3	2.4 - 2.5 (Predicted)	[1]
Hydrogen Bond Acceptor Count	3 (Predicted)	[1]
Rotatable Bond Count	3 (Predicted)	[1]

Experimental Workflow for Property Determination

To supplement the predicted data, a generalized experimental workflow for the determination of key physicochemical properties is outlined below.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for synthesis, characterization, and physicochemical property determination.


Synthesis of 6-Ethoxyquinoline-2-carbaldehyde

While a specific, detailed experimental protocol for the synthesis of **6-Ethoxyquinoline-2-carbaldehyde** is not readily available in the literature, two plausible synthetic routes can be

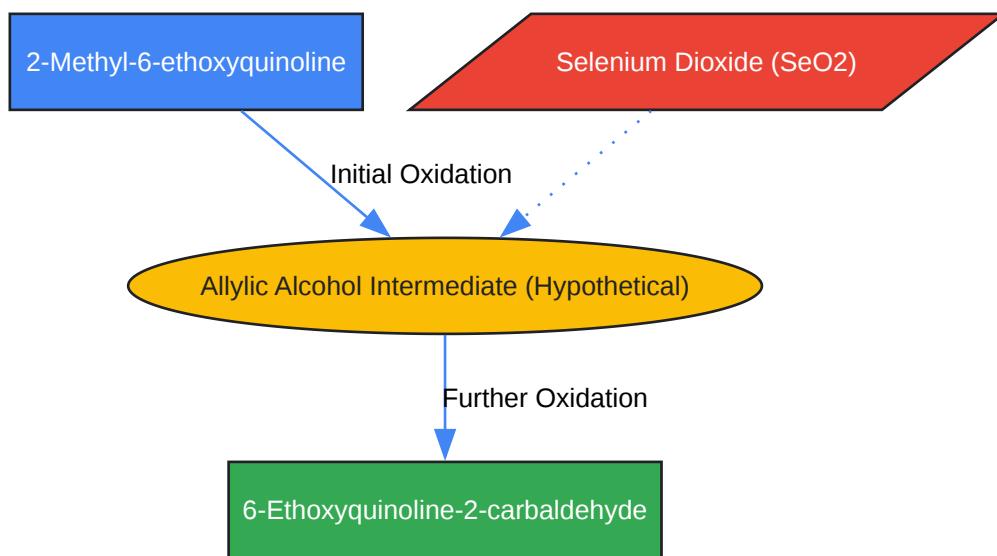
postulated based on established methodologies for quinoline derivatives.

Route 1: Vilsmeier-Haack Formylation of 6-Ethoxyquinoline

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The ethoxy group at the 6-position of the quinoline ring is an electron-donating group, which should activate the ring towards electrophilic substitution.

[Click to download full resolution via product page](#)

Caption: Postulated Vilsmeier-Haack synthesis pathway for **6-Ethoxyquinoline-2-carbaldehyde**.


Generalized Experimental Protocol (Vilsmeier-Haack Reaction):

- Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture for approximately 30-60 minutes to form the Vilsmeier reagent.
- Reaction: Dissolve 6-ethoxyquinoline in an appropriate solvent (e.g., chloroform or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

- Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.
- Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Oxidation of 2-Methyl-6-ethoxyquinoline

Another common strategy for the synthesis of aromatic aldehydes is the oxidation of a methyl group at the corresponding position. Selenium dioxide (SeO_2) is a classic reagent for the oxidation of activated methyl groups on heterocyclic systems.

[Click to download full resolution via product page](#)

Caption: Postulated synthesis of **6-Ethoxyquinoline-2-carbaldehyde** via oxidation.

Generalized Experimental Protocol (Selenium Dioxide Oxidation):

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-ethoxyquinoline in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane.
- Reaction: Add a stoichiometric amount of selenium dioxide (SeO_2) to the solution.
- Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC. The formation of a black precipitate of elemental selenium is often observed.
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.
- Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized **6-Ethoxyquinoline-2-carbaldehyde**.

Spectroscopic Data (Predicted)

While experimental spectra for **6-Ethoxyquinoline-2-carbaldehyde** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	- Aldehyde proton (CHO) singlet: ~9.8-10.2 ppm- Aromatic protons (quinoline ring): ~7.0-8.5 ppm (complex multiplet patterns)- Ethoxy group (-OCH ₂ CH ₃): quartet ~4.1-4.3 ppm and triplet ~1.4-1.6 ppm
¹³ C NMR	- Aldehyde carbonyl carbon (C=O): ~190-195 ppm- Aromatic carbons: ~110-160 ppm- Ethoxy group (-OCH ₂ CH ₃): ~64 ppm and ~15 ppm
IR Spectroscopy (cm ⁻¹)	- Aldehyde C=O stretch: ~1690-1710 (strong)- Aldehyde C-H stretch: ~2720 and ~2820 (weak to medium)- Aromatic C=C and C=N stretches: ~1450-1600- C-O-C stretch (ether): ~1250 (asymmetric) and ~1040 (symmetric)
Mass Spectrometry (ESI+)	- [M+H] ⁺ : m/z ≈ 202.0863

Generalized Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use

an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Record a background spectrum. Then, acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., $[\text{M}+\text{H}]^+$) and compare it to the calculated exact mass.

Biological Activity and Potential Applications

Specific biological activity data for **6-Ethoxyquinoline-2-carbaldehyde** is not extensively reported. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carbaldehyde group offers a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, which are also known for their diverse biological activities. Therefore, **6-Ethoxyquinoline-2-carbaldehyde** serves as a valuable intermediate for the synthesis of novel compounds for drug discovery and development. Further research is required to elucidate the specific biological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Ethoxyquinoline-2-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027307#physicochemical-properties-of-6-ethoxyquinoline-2-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com